(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride
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Overview
Description
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by a pyrrolo-pyridine core structure, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride typically involves the construction of the pyrrolo-pyridine core followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be subjected to cyclization reactions using catalysts like palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride include:
- (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine hydrochloride
- (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride .
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyrrolo-pyridine core, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride (CAS No. 1432754-34-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical structure of this compound can be represented by the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C₈H₁₀ClN₃ |
Molecular Weight | 183.64 g/mol |
CAS Number | 1432754-34-1 |
LogP | 2.5239 |
PSA | 54.70 Ų |
These properties suggest that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.
The mechanism of action for this compound primarily involves its interaction with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound is believed to modulate the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis.
Biological Activity
Research indicates that derivatives of pyrrolo-pyridine compounds exhibit significant inhibitory activity against FGFRs, which are implicated in various cancers. For instance:
- Inhibition of FGFR Signaling : Studies have shown that certain derivatives inhibit FGFR1 with IC50 values in the nanomolar range, demonstrating potent anti-cancer activity. For example, one study reported an FGFR1 IC50 value of 7 nM for a closely related compound .
- Anti-proliferative Effects : In vitro studies on breast cancer cell lines (e.g., 4T1 cells) demonstrated that these compounds not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities .
Case Studies
Several case studies highlight the efficacy of pyrrolo-pyridine derivatives:
- Case Study 1 : A derivative with a similar core structure was tested against multiple cancer cell lines, showing significant inhibition of cell growth with IC50 values ranging from 7 to 712 nM across different FGFRs. This suggests potential for broad-spectrum anti-cancer activity .
- Case Study 2 : Another study focused on the structural modifications of pyrrolo-pyridine compounds to enhance their biological activity. The introduction of specific functional groups improved binding affinity to FGFRs and increased anti-tumor efficacy in preclinical models .
Research Findings
Recent research findings have underscored the importance of structural modifications in enhancing the biological activity of this compound:
- Structural Optimization : Modifications at various positions on the pyrrolo-pyridine ring have been systematically explored to improve potency against FGFRs while maintaining favorable pharmacokinetic profiles .
- Therapeutic Potential : The ongoing exploration into this compound's derivatives suggests that they may serve as promising candidates for targeted cancer therapies, particularly in tumors characterized by aberrant FGFR signaling pathways .
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-6-1-2-7-8(11-6)3-4-10-7;/h1-4,10H,5,9H2;1H |
InChI Key |
AOUCZJIMQBJWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)N=C1CN.Cl |
Origin of Product |
United States |
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